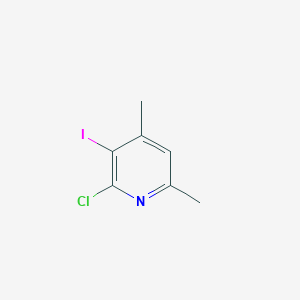

2-Chloro-3-iodo-4,6-dimethylpyridine

Description

Significance of Pyridine (B92270) Derivatives as Key Heterocyclic Building Blocks

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene, with a nitrogen atom replacing one of the carbon-hydrogen units. globalresearchonline.net This substitution of a nitrogen atom in the six-membered aromatic ring creates a conjugated system of six π-electrons, which are delocalized over the heterocyclic ring. globalresearchonline.netscribd.com The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient and imparts distinct chemical properties compared to benzene. nih.gov

Pyridine and its derivatives are foundational heterocyclic building blocks in many areas of advanced organic synthesis. nih.govnbinno.com Their scaffolds are ubiquitous in nature, forming the core of essential biomolecules such as some vitamins (niacin and pyridoxine), coenzymes, and a wide array of alkaloids like nicotine. nih.govnih.gov In the realm of medicinal chemistry, the pyridine nucleus is a "privileged scaffold," appearing in thousands of existing drug molecules due to its ability to engage in biologically relevant interactions. nih.gov Beyond pharmaceuticals and agrochemicals, pyridine derivatives are also integral to the development of functional nanomaterials and serve as crucial ligands in organometallic chemistry and catalysis. nih.gov

Overview of Dihalogenated and Polysubstituted Pyridine Scaffolds in Modern Organic Chemistry

The functionalization of the pyridine ring with multiple substituents gives rise to polysubstituted pyridine scaffolds, which are of considerable importance for creating complex, high-value compounds. nbinno.com Among these, dihalogenated and polysubstituted pyridines are particularly powerful intermediates in synthetic organic chemistry. The strategic placement of two or more halogen atoms on the pyridine core provides chemists with multiple reactive handles for subsequent chemical transformations.

A key advantage of dihalogenated pyridines, especially those bearing different halogens (e.g., chloro and iodo), is the potential for regioselective functionalization. The differing reactivity of carbon-halogen bonds—for example, the carbon-iodine bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond—allows for sequential and controlled introduction of various substituents. This selective reactivity is a cornerstone of modern synthetic strategies, enabling the construction of intricate molecular architectures from a single, versatile starting material. Consequently, the development of efficient and regioselective methods for synthesizing these polysubstituted pyridines remains a significant focus in organic chemistry research.

Research Context for 2-Chloro-3-iodo-4,6-dimethylpyridine as a Versatile Synthetic Intermediate

Within the extensive family of polysubstituted pyridines, this compound emerges as a highly valuable and versatile synthetic intermediate. This compound's utility stems from the specific arrangement of its functional groups, which allows for a high degree of control in synthetic transformations.

Key Structural Features:

Pyridine Core: Provides the fundamental heterocyclic framework.

Orthogonal Halogenation: The presence of a chlorine atom at the 2-position and an iodine atom at the 3-position offers two distinct reaction sites. The C-I bond can be selectively functionalized via reactions like Suzuki, Sonogashira, or Heck coupling, leaving the more robust C-Cl bond intact for a subsequent transformation.

Methyl Substitution: The methyl groups at the 4- and 6-positions influence the electronic and steric environment of the pyridine ring. They can affect the reactivity of the halogenated positions and modify the physical properties, such as solubility, of the molecule and its downstream derivatives.

This unique combination of features positions this compound as an ideal building block for the programmed synthesis of complex, highly substituted pyridine derivatives. Its ability to undergo stepwise, site-selective reactions makes it a powerful tool for researchers in the fields of drug discovery and materials science, facilitating the creation of novel molecular entities with tailored properties.

Interactive Data Table for this compound

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₇ClIN |

| CAS Number | 1935347-31-1 bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-iodo-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRRVPHDVDYDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 3 Iodo 4,6 Dimethylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogens

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine (B92270). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electronegative nitrogen atom in the pyridine ring lowers the electron density of the ring carbons, thereby activating the system towards attack by nucleophiles.

In the case of 2-Chloro-3-iodo-4,6-dimethylpyridine, the two halogen substituents are located at positions with distinct electronic characteristics. The chlorine atom is at the C2-position (ortho to the ring nitrogen), while the iodine atom is at the C3-position (meta to the ring nitrogen). The regiochemical outcome of an SNAr reaction on this substrate is dictated by the ability of the pyridine nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

Attack by a nucleophile at the C2-position allows the negative charge to be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization to the intermediate. In contrast, nucleophilic attack at the C3-position does not permit such direct resonance stabilization involving the nitrogen atom. Consequently, the C2-position is significantly more activated towards nucleophilic attack than the C3-position.

Therefore, it is predicted that SNAr reactions on this compound will exhibit high site selectivity, with nucleophiles preferentially displacing the chloride ion at the C2-position, leaving the C3-iodo group intact. This selective reactivity allows for the C3-iodo position to be reserved for subsequent transformations, such as metal-catalyzed cross-coupling reactions. While the typical "element effect" in SNAr often shows halides leaving in the order F > Cl > Br > I when nucleophilic addition is rate-determining, the positional electronic activation by the pyridine nitrogen is the dominant factor in determining the site of substitution in this class of compounds.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the key to their synthetic utility lies in the chemoselective reaction at one of the C-X bonds. The selectivity is primarily governed by the relative rates of oxidative addition of the C-X bond to the palladium(0) catalyst. The established reactivity trend for aryl halides is C−I > C−Br > C−OTf >> C−Cl. This differential reactivity allows for sequential, site-selective cross-coupling reactions, where the more reactive C-I bond is functionalized first, leaving the C-Cl bond available for a subsequent coupling step under more forcing conditions.

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is a widely used method for constructing biaryl and vinyl-aryl structures. When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction is expected to occur with high chemoselectivity at the C3-position. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond facilitates preferential oxidative addition of the palladium(0) catalyst to the C-I bond.

This allows for the selective synthesis of 3-aryl-2-chloro-4,6-dimethylpyridine derivatives. The remaining chloro-substituent can then be used in a second, distinct coupling reaction if desired. Research on analogous systems, such as 2-chloro-3-iodopyridine, has demonstrated that this selective coupling at the iodine-bearing carbon proceeds efficiently.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling on an Analogous 2-Chloro-3-iodopyridine System

| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield of 3-Aryl-2-chloropyridine (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 88 |

Note: Data presented is based on analogous reactions with similar substrates and serves to illustrate typical conditions and outcomes.

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. Similar to the Suzuki-Miyaura reaction, the chemoselectivity in the Stille coupling of this compound is governed by the preferential oxidative addition at the C-I bond. This allows for the selective introduction of a wide variety of organic groups (alkenyl, alkynyl, aryl) at the C3-position. The tolerance of the Stille coupling to numerous functional groups makes it a valuable method for the elaboration of the pyridine core, while preserving the C2-chloro substituent for further synthetic manipulation.

The Heck reaction couples an organic halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation and olefin functionalization. For this compound, the Heck reaction is anticipated to proceed selectively at the C3-iodo position. This regioselectivity enables the synthesis of 2-chloro-4,6-dimethyl-3-vinylpyridines. The resulting products are valuable intermediates, as both the newly introduced olefin and the remaining C2-chloro group can be subjected to a variety of subsequent chemical transformations.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, used to form C(sp²)-C(sp) bonds. This reaction is highly effective for introducing alkynyl functionalities onto aromatic rings. In the case of this compound, the reaction demonstrates excellent chemoselectivity for the C-I bond over the C-Cl bond. researchgate.net This allows for the efficient and clean synthesis of 3-alkynyl-2-chloro-4,6-dimethylpyridine derivatives. researchgate.netnih.gov The resulting internal alkynes are versatile synthetic intermediates, suitable for further reactions such as cyclizations, reductions, or participation in further coupling reactions.

Table 2: Chemoselective Sonogashira Coupling of Dihalo-heterocycles

| Entry | Substrate | Alkyne | Catalyst System | Base/Solvent | Selective Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Chloro-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 2-Chloro-3-(phenylethynyl)pyridine | 94 |

| 2 | 2-Chloro-5-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine | 90 |

| 3 | 4-Iodo-2-bromothiophene | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | piperidine / DMF | 2-Bromo-4-(hex-1-yn-1-yl)thiophene | 85 |

Note: Data is based on reported reactions on analogous dihalo-heterocyclic systems to demonstrate the principle of chemoselectivity.

Chemoselectivity and Orthogonal Functionalization in Dihalogenated Pyridine Substrates

The presence of two different halogen atoms on the pyridine ring of this compound (the C-I bond being more reactive than the C-Cl bond in many cross-coupling reactions) presents opportunities for selective and sequential functionalization. This chemoselectivity is fundamental to orthogonal functionalization strategies, where each halogen can be addressed independently by choosing appropriate reaction conditions. This allows for the stepwise introduction of different substituents, a highly valuable tool in the synthesis of complex, polysubstituted pyridines.

The differential reactivity of the carbon-halogen bonds is the cornerstone of its utility. The C(sp²)-I bond is significantly weaker and more readily undergoes oxidative addition to transition metal catalysts (like palladium or copper) compared to the more robust C(sp²)-Cl bond. This reactivity difference enables selective cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, at the C-3 position while leaving the C-2 chloro substituent intact for subsequent transformations.

Furthermore, the choice of catalyst, ligands, and reaction conditions can fine-tune this selectivity. For instance, specific ligand systems can be employed to enhance the reactivity of the palladium catalyst towards the C-I bond, ensuring high chemoselectivity. Following the initial functionalization at the C-3 position, the chloro group at C-2 can then be targeted under more forcing reaction conditions or with different catalytic systems, demonstrating an orthogonal synthetic strategy.

Organometallic Intermediates and Their Transformations

The halogen atoms on this compound serve as synthetic handles for the generation of organometallic intermediates, which are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.

Formation of Organolithium and Organomagnesium Reagents

Halogen-metal exchange is a primary method for converting the C-I bond into a nucleophilic carbon center. Due to the higher reactivity of iodine, treatment of this compound with organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) would selectively perform an iodine-lithium exchange. This generates a 2-chloro-4,6-dimethyl-3-pyridyllithium intermediate, leaving the chloro group untouched. This organolithium species is a potent nucleophile and can react with a wide array of electrophiles.

Similarly, organomagnesium (Grignard) reagents can be formed. The iodine-magnesium exchange can be accomplished using reagents such as isopropylmagnesium chloride or isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). znaturforsch.com These conditions are often milder and show greater functional group tolerance compared to organolithium reagents. znaturforsch.com The resulting Grignard reagent, 2-chloro-4,6-dimethyl-3-pyridylmagnesium chloride, is a valuable intermediate for subsequent cross-coupling reactions.

| Reagent | Temperature | Product | Selectivity |

| n-BuLi | -78 °C | 2-chloro-4,6-dimethyl-3-pyridyllithium | High for I/Li exchange |

| iPrMgCl·LiCl | -20 °C to RT | 2-chloro-4,6-dimethyl-3-pyridylmagnesium chloride | High for I/Mg exchange |

Transmetalation Reactions with Zinc and Other Metals

Once the organolithium or organomagnesium intermediate is formed, it can undergo transmetalation with various metal salts to generate other synthetically useful organometallic species. For example, reacting the 3-pyridyllithium or 3-pyridylmagnesium reagent with zinc chloride (ZnCl₂) would yield the corresponding organozinc reagent. Organozinc compounds are particularly valued for their high functional group tolerance and their utility in Negishi cross-coupling reactions. This transmetalation step allows for the coupling of the pyridine core to various organic halides under mild, palladium-catalyzed conditions.

Electrophilic Aromatic Substitution (EAS) and Related Reactions

The pyridine ring is inherently electron-deficient compared to benzene, making it significantly less reactive towards electrophilic aromatic substitution (EAS). wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further deactivates the ring by introducing a positive charge. wikipedia.orgyoutube.com

For this compound, the presence of two electron-withdrawing halogen atoms further deactivates the ring. The two methyl groups are activating, but their effect is unlikely to overcome the strong deactivating effects of the nitrogen atom and the halogens. Therefore, classical EAS reactions on this substrate are expected to be extremely difficult and require harsh conditions, likely resulting in low yields and poor selectivity. If a reaction were to occur, substitution would be predicted to happen at the C-5 position, which is the least deactivated position. Alternative strategies, such as pre-functionalization via organometallic intermediates, are far more effective for introducing substituents onto this ring system.

Generation and Reactivity of Pyridyne Intermediates

Halogenated pyridines are precursors for the generation of highly reactive pyridyne intermediates. This compound could potentially form a 4,6-dimethyl-2,3-pyridyne. However, a more plausible pathway involves the generation of a 3,4-pyridyne from a different precursor. For the related 3,4-pyridynes, their generation from silyl (B83357) triflate precursors under mild fluoride-based conditions has been reported. nih.gov

These pyridyne intermediates are powerful electrophiles and readily react with nucleophiles and in cycloaddition reactions. nih.gov Studies on substituted 3,4-pyridynes have shown that adjacent substituents can influence the distortion of the triple bond, thereby controlling the regioselectivity of nucleophilic attack. nih.gov For a hypothetical pyridyne generated from a derivative of this compound, the substituents would play a crucial role in directing the outcome of its reactions, offering a pathway to complex, polysubstituted pyridines that are otherwise difficult to access. nih.gov

Redox Chemistry of Halogenated Pyridines

The redox chemistry of halogenated pyridines offers alternative pathways for functionalization. One notable transformation is the single-electron reduction of pyridinium (B92312) ions to form pyridinyl radicals. acs.org While this has been explored more broadly, the principles apply to substrates like this compound. After N-alkylation or N-acylation to form a pyridinium salt, a single-electron transfer (SET) reduction, which can be photochemically induced, would generate a pyridinyl radical.

These radical intermediates can participate in coupling reactions, for example, with allylic radicals, to form new C-C bonds. acs.org The regioselectivity of such radical functionalizations can be distinct from classical ionic pathways, potentially providing access to different isomers. acs.org The halogen substituents on the ring would influence the electronic properties of the pyridinyl radical and could affect the regiochemical outcome of any subsequent coupling reactions.

C-H Functionalization Strategies Adjacent to Halogenated Positions

The direct functionalization of carbon-hydrogen (C-H) bonds on pyridine rings represents a powerful and atom-economical strategy in modern organic synthesis. However, achieving regioselective activation on the electron-deficient pyridine core is a significant challenge, particularly for positions distal to the nitrogen atom (C3, C4, and C5). nih.govrsc.org For a highly substituted substrate such as this compound, the electronic and steric environment presents unique hurdles and opportunities for selective C-H functionalization at the only available ring position adjacent to the halogens, C5, as well as at the C4-methyl group.

The pyridine ring's inherent electron-deficient nature and the strong Lewis basicity of the nitrogen atom can lead to low reactivity and catalyst deactivation. researchgate.net The presence of two electron-withdrawing halogens at the C2 and C3 positions further deactivates the ring, while the electron-donating methyl groups at C4 and C6 provide some electronic compensation. This complex substitution pattern makes predicting and controlling regioselectivity a primary focus of mechanistic investigations.

Transition metal catalysis, particularly with palladium, has been a cornerstone for developing C-H functionalization methodologies. rsc.org While the nitrogen atom often directs functionalization to the C2 position, steric hindrance from substituents can block these sites and enable reactivity at more remote positions. nih.gov In the case of this compound, the C2 and C6 positions are occupied, naturally shifting focus to the C5-H bond.

Research on similarly substituted pyridine systems has shown that C-H arylation at the C5 position is feasible. The regioselectivity is highly sensitive to the electronic character of the specific C-H bond and steric factors. For instance, the palladium-catalyzed C-H arylation of 4-nitro-2-phenylpyridine (B11899032) yields the C5-arylation product, demonstrating that bulky substituents can effectively direct functionalization to the adjacent C5 position. nih.gov The mechanism for such transformations is often proposed to proceed through a concerted metalation-deprotonation (CMD) pathway, where the acidity of the targeted C-H bond is a critical factor. nih.gov Lewis acid additives have also been shown to enhance reactivity by coordinating to the pyridine nitrogen, which increases the acidity of the ring's C-H bonds and mitigates catalyst deactivation. nih.gov

Another viable strategy for functionalizing positions adjacent to halogens on a pyridine ring is through selective deprotonation (lithiation). Studies on 2,3-dihalopyridines have demonstrated that kinetically favored lithiation can occur at the C4 position, adjacent to the C3-halogen, which can then be trapped by various electrophiles. nih.gov While this approach is not a direct catalytic C-H functionalization, it is a potent method for activating a specific C-H bond adjacent to a halogen. For this compound, this strategy could theoretically be applied to the C5 position, although the directing effects of the combined substituents would need to be carefully considered.

The functionalization of the C-H bonds of the methyl groups offers an alternative pathway. Palladium-catalyzed chlorination of unactivated C(sp³)-H bonds has been achieved using directing groups, such as 8-aminoquinoline, to selectively functionalize aliphatic amides. researchgate.net Applying such a strategy to the methyl groups of this compound would likely require the prior installation of a suitable directing group on the molecule to guide the catalyst to the desired C(sp³)-H bonds.

Detailed research findings from analogous systems provide a framework for potential C-H functionalization strategies for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic molecules by probing the magnetic environments of atomic nuclei. For 2-Chloro-3-iodo-4,6-dimethylpyridine, a combination of ¹H, ¹³C, and heteronuclear NMR techniques provides a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments within the molecule. The aromatic region of the spectrum is of particular interest, displaying a singlet that corresponds to the lone proton on the pyridine (B92270) ring. The chemical shift of this proton is influenced by the electronic effects of the surrounding chloro, iodo, and methyl substituents.

The methyl groups at the 4- and 6-positions of the pyridine ring are also clearly distinguishable in the ¹H NMR spectrum. These appear as two separate singlets, with their respective chemical shifts providing information about the local electronic environment. The integration of these signals confirms the presence of three protons for each methyl group.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 | 7.50 | s | 1H |

| CH₃-6 | 2.60 | s | 3H |

| CH₃-4 | 2.40 | s | 3H |

(Note: This data is hypothetical and for illustrative purposes.)

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, with the carbons directly bonded to the electronegative chlorine and iodine atoms exhibiting characteristic downfield shifts.

The carbon atoms of the two methyl groups also produce separate signals, further confirming their distinct chemical environments. The analysis of the ¹³C NMR spectrum is crucial for verifying the substitution pattern of the pyridine ring.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155.0 |

| C-6 | 150.0 |

| C-4 | 145.0 |

| C-5 | 130.0 |

| C-3 | 95.0 |

| CH₃-6 | 24.0 |

| CH₃-4 | 20.0 |

(Note: This data is hypothetical and for illustrative purposes.)

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic structure of the pyridine ring. The chemical shift of the nitrogen atom is sensitive to the nature and position of the substituents on the ring. In this compound, the presence of the electron-withdrawing chloro and iodo groups, as well as the electron-donating methyl groups, would be expected to influence the ¹⁵N chemical shift, providing a more complete electronic picture of the molecule.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This technique would be used to establish the correlation between coupled protons. However, in the case of this compound, the single aromatic proton and the two methyl singlets would not show correlations, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal to its corresponding carbon (C-5) and the methyl proton signals to their respective methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space. In this molecule, a NOESY experiment could reveal through-space interactions between the H-5 proton and the methyl protons at the 4-position, providing further confirmation of the substitution pattern.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used tool in computational chemistry for studying the properties of molecules like 2-Chloro-3-iodo-4,6-dimethylpyridine. DFT calculations can provide valuable insights into the molecule's geometry, stability, and electronic characteristics.

Geometry Optimization and Energetic Analysis of Pyridine (B92270) Derivatives

In the context of this compound, DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

For substituted pyridines, the positions of the chloro, iodo, and dimethyl groups on the pyridine ring would be precisely determined. Energetic analysis, a subsequent step, would calculate the total energy of the optimized structure, which is indicative of its thermodynamic stability. By comparing the energies of different isomers or conformers, the most stable form of this compound could be identified.

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

Understanding the electronic structure of a molecule is crucial for predicting its reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the analysis of its HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron transfer during chemical reactions.

Electrostatic Potential and Charge Distribution Analysis

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. This analysis is valuable for predicting how a molecule will interact with other molecules, such as in nucleophilic or electrophilic attacks.

For this compound, an ESP map would highlight the electron-rich and electron-deficient areas. The electronegative chlorine and iodine atoms would be expected to create regions of negative potential, while the pyridine ring's nitrogen atom would also be a site of negative potential. The analysis of Mulliken or Natural Bond Orbital (NBO) charges would provide quantitative values for the partial charges on each atom, further detailing the charge distribution within the molecule.

Ab Initio Calculations for Mechanistic Insights

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in elucidating reaction mechanisms. These methods can be used to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For reactions involving this compound, ab initio calculations could provide detailed mechanistic insights. For example, in a nucleophilic aromatic substitution reaction, these calculations could help determine whether the reaction proceeds via a Meisenheimer complex and could identify the rate-determining step by calculating the energy barriers for each step of the proposed mechanism.

Theoretical Investigations of Reactivity and Regioselectivity

Theoretical studies are crucial for predicting the reactivity and regioselectivity of chemical reactions. For a multi-substituted molecule like this compound, predicting which site is most likely to react is a key challenge.

Transition State Modeling for Reaction Pathways

A critical aspect of investigating reaction mechanisms is the modeling of transition states. The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to proceed. Using computational methods, the geometry and energy of the transition state can be calculated.

For this compound, transition state modeling could be employed to understand the regioselectivity of, for example, a cross-coupling reaction. By calculating the activation energies for the reaction occurring at different positions on the pyridine ring, it would be possible to predict the most likely product. For instance, the relative energies of transition states for oxidative addition at the C-Cl bond versus the C-I bond could determine the selectivity in a palladium-catalyzed reaction. These calculations provide a powerful predictive tool for synthetic chemists.

Prediction of Halogen-Metal Exchange and Directed Metalation Sites

Theoretical calculations are instrumental in predicting the regioselectivity of metalation reactions, a key step in the functionalization of pyridine rings. For this compound, two primary pathways for metalation are considered: halogen-metal exchange and directed deprotonation.

Halogen-Metal Exchange: This reaction involves the exchange of a halogen atom with a metal, typically lithium. The selectivity of this exchange is governed by the relative stability of the resulting organometallic intermediate and the inherent reactivity of the carbon-halogen bond. Computational studies consistently show that the rate of halogen-metal exchange follows the trend I > Br > Cl. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Therefore, in this compound, theoretical models predict that halogen-metal exchange will overwhelmingly occur at the C3 position, replacing the iodine atom.

Directed Metalation: In the absence of halogen-metal exchange, directed metalation (deprotonation) can occur at a carbon atom adjacent to a directing group. The pyridine nitrogen itself can act as a directing group, acidifying the ortho protons at the C2 and C6 positions. However, in this molecule, both ortho positions are already substituted. The methyl groups at C4 and C6, along with the halogens at C2 and C3, also influence the acidity of the remaining C-H bond at the C5 position.

Computational models, such as those employing Density Functional Theory (DFT), can calculate the proton affinities of the different C-H bonds in the molecule. The most acidic proton is the most likely site for deprotonation by a strong base. For this compound, the C5-H is the only available site for direct deprotonation on the pyridine ring. The collective electronic effects of the four substituents determine the kinetic and thermodynamic acidity of this position. The electron-withdrawing nature of the chlorine and iodine atoms is expected to increase the acidity of the C5-H bond, making it the predicted site for directed metalation.

Table 1: Predicted Regioselectivity of Metalation for this compound

| Reaction Type | Predicted Site | Computational Rationale |

| Halogen-Metal Exchange | C3 (Iodo-group) | Lower C-I bond dissociation energy compared to C-Cl. Exchange rate trend: I > Br > Cl. |

| Directed Metalation | C5 | Only available C-H bond on the ring. Acidity enhanced by electron-withdrawing halogen substituents. |

Analysis of Non-Covalent Interactions

The substituent pattern of this compound gives rise to a complex landscape of potential non-covalent interactions, which are critical for its role in supramolecular chemistry and crystal engineering.

Halogen Bonding Interactions and σ-Hole Characteristics

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen's surface, centered on the axis of the covalent bond. nih.gov

In this compound, both the chlorine and iodine atoms are potential halogen bond donors. The magnitude of the σ-hole (quantified as the maximum electrostatic potential, VS,max) is a key determinant of the strength of the halogen bond. Computational studies on various halopyridines have established a clear trend in σ-hole magnitude: I > Br > Cl. acs.orgacs.org This is due to the higher polarizability and lower electronegativity of iodine compared to chlorine. researchgate.net

DFT calculations of the electrostatic potential surface of analogous molecules confirm that the iodine at the C3 position of this compound would possess a significantly more positive VS,max than the chlorine at the C2 position. Consequently, the iodine atom is predicted to be the dominant halogen bond donor. The electron-withdrawing nature of the pyridine ring, further enhanced by protonation or N-alkylation, can significantly increase the magnitude of the σ-hole on the attached halogens, making them stronger halogen bond donors. acs.org

Table 2: Predicted σ-Hole Characteristics for Halogens in a Pyridinium (B92312) System

| Halogen Position | Halogen Atom | Predicted VS,max (kJ mol⁻¹e⁻¹) acs.orgnih.gov | Predicted Halogen Bond Donor Strength |

| C3 | Iodine | ~435 | Strong |

| C2 | Chlorine | ~360 | Moderate |

Note: VS,max values are estimated based on DFT computations for analogous N-alkylated 3-iodopyridinium and 3-chloropyridinium cations. acs.orgnih.gov

Hydrogen Bonding in Pyridine Systems

The nitrogen atom of the pyridine ring in this compound is a hydrogen bond acceptor. The strength of this acceptance is modulated by the electronic properties of the substituents on the ring. The two methyl groups at C4 and C6 are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its hydrogen bonding capability. Conversely, the electron-withdrawing chlorine and iodine atoms at C2 and C3 decrease the electron density on the nitrogen, which weakens its ability to accept a hydrogen bond.

The net effect on the hydrogen-bonding basicity of the pyridine nitrogen is a balance of these opposing electronic influences. Computational methods can quantify this by calculating the interaction energy between the pyridine derivative and a hydrogen bond donor, such as a water molecule. Ab initio calculations on water dimers show a binding energy of approximately -5.0 kcal/mol, which serves as a benchmark for hydrogen bond strength. unideb.hu For this compound, the combination of two electron-donating groups and two electron-withdrawing groups suggests a moderate hydrogen bond acceptor capability, likely slightly reduced compared to unsubstituted pyridine.

Table 3: Influence of Substituents on Hydrogen Bond Acceptor Strength of Pyridine Nitrogen

| Substituent | Position(s) | Electronic Effect | Influence on Hydrogen Bond Acceptor Strength |

| Chloro | C2 | Electron-withdrawing | Decreases |

| Iodo | C3 | Electron-withdrawing | Decreases |

| Dimethyl | C4, C6 | Electron-donating | Increases |

Protonation and Basicity Studies of Halogenated Pyridines

The basicity of a pyridine derivative, typically quantified by its pKa value, is a fundamental property that is highly sensitive to the nature of its substituents. Theoretical calculations can predict basicity by computing the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction, or by using thermodynamic cycles to determine pKa values in solution. researchgate.net

For this compound, the substituents have competing effects on the basicity of the nitrogen atom:

Electron-donating groups (4-CH₃, 6-CH₃): These groups increase the electron density at the nitrogen atom, stabilizing the conjugate acid (the pyridinium cation) and thus increasing the basicity (higher pKa).

Electron-withdrawing groups (2-Cl, 3-I): These groups decrease the electron density at the nitrogen, destabilizing the conjugate acid and decreasing the basicity (lower pKa).

Table 4: Predicted Electronic Effects of Substituents on the Basicity of the Pyridine Nitrogen

| Substituent | Position | Effect on Electron Density at Nitrogen | Predicted Impact on pKa |

| 2-Chloro | Ortho | Strong decrease (inductive) | Significant decrease |

| 3-Iodo | Meta | Moderate decrease (inductive) | Moderate decrease |

| 4,6-Dimethyl | Para, Ortho | Increase (inductive and hyperconjugation) | Significant increase |

Applications of 2 Chloro 3 Iodo 4,6 Dimethylpyridine As a Synthetic Intermediate

Precursor for the Synthesis of Highly Functionalized Pyridine (B92270) Scaffolds

The presence of both a chloro and an iodo substituent on the pyridine ring of 2-Chloro-3-iodo-4,6-dimethylpyridine is the cornerstone of its utility as a precursor for highly functionalized pyridine scaffolds. The differential reactivity of the carbon-iodine and carbon-chlorine bonds towards various palladium-catalyzed cross-coupling reactions enables a regioselective and stepwise introduction of different substituents.

Typically, the C-I bond is more reactive than the C-Cl bond in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This reactivity difference allows for the selective functionalization at the 3-position while leaving the 2-chloro group intact for subsequent transformations. For instance, a Suzuki-Miyaura coupling can be performed to introduce an aryl or heteroaryl group at the 3-position. The resulting 2-chloro-3-aryl-4,6-dimethylpyridine can then undergo a second cross-coupling reaction, such as a Sonogashira coupling to introduce an alkynyl group, or a Buchwald-Hartwig amination to install an amino group at the 2-position. This orthogonal reactivity is a powerful strategy for the controlled assembly of polysubstituted pyridines.

Table 1: Regioselective Cross-Coupling Reactions of this compound

| Reaction Type | Position of Initial Functionalization | Subsequent Reaction at Other Position | Resulting Scaffold |

| Suzuki-Miyaura | 3-position (C-I bond) | Sonogashira at 2-position | 2-Alkynyl-3-aryl-4,6-dimethylpyridine |

| Sonogashira | 3-position (C-I bond) | Buchwald-Hartwig at 2-position | 2-Amino-3-alkynyl-4,6-dimethylpyridine |

| Buchwald-Hartwig | 3-position (C-I bond) | Suzuki-Miyaura at 2-position | 2-Aryl-3-amino-4,6-dimethylpyridine |

This table illustrates the potential for sequential functionalization based on the differential reactivity of the C-I and C-Cl bonds.

Building Block for Complex Polycyclic Heterocyclic Systems

The strategic placement of reactive handles on this compound makes it an ideal building block for the synthesis of complex polycyclic heterocyclic systems. Through carefully designed reaction sequences, the pyridine ring can be annulated with other cyclic structures, leading to novel fused heterocyclic frameworks.

One common approach involves a sequence of cross-coupling reactions to introduce functionalities that can subsequently undergo intramolecular cyclization. For example, a Sonogashira coupling at the 3-position with a terminal alkyne bearing a pendant nucleophile (e.g., a hydroxyl or amino group) can be followed by a palladium- or copper-catalyzed intramolecular cyclization to form a fused furan (B31954) or pyrrole (B145914) ring, respectively. The remaining chloro group at the 2-position can then be used to introduce further diversity or to construct another fused ring system. These cascade or tandem reactions are highly efficient in building molecular complexity from a relatively simple starting material.

Role in the Divergent Synthesis of Diverse Pyridine Derivatives

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. This compound is an excellent starting point for such synthetic endeavors. By carefully choosing the sequence and type of cross-coupling reactions, a multitude of diverse pyridine derivatives can be accessed.

Starting from this single compound, one can envision a synthetic tree where the first branch point is the selective reaction at either the 3-iodo or the 2-chloro position (under specific catalytic conditions that may override the inherent reactivity). Each of these initial products can then be subjected to a variety of different coupling partners at the remaining halogenated position, leading to a vast array of disubstituted pyridines. This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Table 2: Exemplary Divergent Synthesis Pathways from this compound

| Pathway | Step 1 (Reaction at C-3) | Step 2 (Reaction at C-2) | Final Product Class |

| A | Suzuki: + Arylboronic acid | Sonogashira: + Terminal alkyne | 2-Alkynyl-3-aryl-pyridines |

| B | Suzuki: + Arylboronic acid | Buchwald-Hartwig: + Amine | 2-Amino-3-aryl-pyridines |

| C | Sonogashira: + Terminal alkyne | Suzuki: + Arylboronic acid | 2-Aryl-3-alkynyl-pyridines |

| D | Sonogashira: + Terminal alkyne | Stille: + Organostannane | 2-Alkyl/Aryl-3-alkynyl-pyridines |

This table provides a simplified illustration of how different combinations of cross-coupling reactions can lead to diverse product classes from a single starting material.

Utility in the Construction of Advanced Organic Materials (General Synthetic Context)

The principles of functionalizing this compound extend to the synthesis of advanced organic materials. The ability to introduce various π-conjugated systems onto the pyridine core through reactions like Suzuki and Sonogashira couplings is crucial for the development of materials with specific electronic and photophysical properties. For instance, the introduction of electron-donating and electron-accepting groups can be used to tune the HOMO/LUMO energy levels of the resulting molecules, a key aspect in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While specific examples directly utilizing this compound in the synthesis of named advanced materials are not extensively documented in publicly available literature, its potential is evident from the general principles of organic materials synthesis. The robust and versatile chemistry associated with this building block makes it a prime candidate for the creation of novel chromophores, fluorophores, and semiconducting materials based on the pyridine scaffold. The methyl groups on the pyridine ring can also enhance the solubility of the resulting materials in organic solvents, which is a critical factor for their processability into thin films for device fabrication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.